molecular formula C26H29N5O7 B2886272 Methyl 3-(6-(4-(4-nitrophenyl)piperazin-1-yl)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 896371-69-0

Methyl 3-(6-(4-(4-nitrophenyl)piperazin-1-yl)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B2886272
CAS No.: 896371-69-0
M. Wt: 523.546
InChI Key: PALCJRCUBXMTCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(6-(4-(4-nitrophenyl)piperazin-1-yl)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a synthetic organic compound featuring a tetrahydroquinazoline core substituted with a 4-nitrophenylpiperazinyl moiety and a hexyl chain terminated by a methyl ester group.

The tetrahydroquinazoline scaffold is associated with diverse biological activities, including kinase inhibition and receptor modulation . The hexyl chain and ester group may influence solubility and metabolic stability.

Properties

CAS No.

896371-69-0

Molecular Formula

C26H29N5O7

Molecular Weight

523.546

IUPAC Name

methyl 3-[6-[4-(4-nitrophenyl)piperazin-1-yl]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C26H29N5O7/c1-38-25(34)18-6-11-21-22(17-18)27-26(35)30(24(21)33)12-4-2-3-5-23(32)29-15-13-28(14-16-29)19-7-9-20(10-8-19)31(36)37/h6-11,17H,2-5,12-16H2,1H3,(H,27,35)

InChI Key

PALCJRCUBXMTCV-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-]

solubility

not available

Origin of Product

United States

Biological Activity

Methyl 3-(6-(4-(4-nitrophenyl)piperazin-1-yl)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and mechanisms of action, focusing on its implications in pharmacology and medicinal chemistry.

Chemical Structure and Synthesis

The compound features a piperazine moiety substituted with a nitrophenyl group, linked to a tetrahydroquinazoline structure. The synthesis of similar compounds often involves multi-step organic reactions including condensation and cyclization processes. For instance, derivatives of piperazine have been synthesized as intermediates for various pharmaceutical applications .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing piperazine and quinazoline structures. For example, hybrid motifs combining piperazine with nitroimidazole derivatives exhibited significant anti-proliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) with IC50 values in the low micromolar range (2.00 ± 0.03 μM for compound 9g) . The presence of the nitrophenyl group may enhance these effects through mechanisms such as increased lipophilicity and improved receptor interactions.

The mechanism by which these compounds exert their biological effects often involves interaction with specific molecular targets. For instance, docking studies have shown that piperazine derivatives can bind effectively to estrogen receptors, influencing pathways related to cell proliferation and apoptosis . The structural features of this compound suggest it may similarly interact with key proteins involved in tumor growth regulation.

Antimicrobial Activity

In addition to anticancer properties, piperazine derivatives have been explored for their antimicrobial activities. Compounds derived from 4-nitrophenylpiperazine have shown efficacy against various bacterial strains and fungi . This suggests a broad-spectrum potential that warrants further investigation into the compound's pharmacological profile.

Case Studies

Several studies have investigated the biological activities of related compounds:

StudyCompoundActivityIC50 Value
9gAnticancer (MCF-7)2.00 ± 0.03 μM
9kAnticancer (MCF-7)5.00 ± 0.01 μM
Various piperazine derivativesAntimicrobialVaries by strain

These case studies indicate that modifications to the piperazine structure can significantly affect biological activity.

Comparison with Similar Compounds

Structural Analogues and Core Modifications

The compound is compared below with four structurally related molecules (Table 1), emphasizing differences in core structure, substituents, and physicochemical properties.

Table 1: Structural and Physicochemical Comparison of Analogues

Compound Name Core Structure Key Substituents Melting Point (°C) Yield (%) Key Features
Target Compound* Tetrahydroquinazoline 4-Nitrophenylpiperazinyl, hexyl chain, ester Not reported Not reported Electron-withdrawing nitro group; potential for enhanced receptor affinity
Methyl 2,4-dioxo-3-[6-oxo-6-(4-phenylpiperazin-1-yl)hexyl]-1,2,3,4-tetrahydroquinazoline-7-carboxylate Tetrahydroquinazoline Phenylpiperazinyl, hexyl chain, ester Not reported Not reported Lacks nitro group; phenyl substituent may reduce binding specificity
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Tetrahydroimidazo[1,2-a]pyridine 4-Nitrophenyl, phenethyl, cyano, ester 243–245 51 Rigid imidazopyridine core; high cyano content may influence reactivity
Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Tetrahydroimidazo[1,2-a]pyridine 4-Nitrophenyl, benzyl, cyano, ester 215–217 55 Benzyl group introduces steric bulk; lower melting point vs. phenethyl analog

*Data inferred from structural analogs due to absence of direct reports.

Key Observations:

Core Structure: The tetrahydroquinazoline core (target compound) is distinct from the tetrahydroimidazopyridine cores of compounds in and . The phenylpiperazinyl analog () shares the same core but lacks the nitro group, which may reduce polar interactions in receptor binding .

The hexyl chain in the target compound and its phenylpiperazinyl analog may increase lipophilicity compared to the shorter chains in –4 compounds.

Physical Properties :

  • Melting points for imidazopyridine derivatives (–4) range from 215–245°C, influenced by substituents (e.g., benzyl vs. phenethyl). The target compound’s melting point is unreported but likely higher due to its rigid core .
  • Yields for imidazopyridine syntheses (~51–55%) suggest moderate efficiency, though the target compound’s synthetic route may differ .

Computational and Pharmacological Insights

Key inferences include:

  • The 4-nitrophenyl group may form strong electrostatic interactions with positively charged residues in binding pockets, as seen in Glide’s scoring of nitro-containing ligands .
  • Compared to the phenylpiperazinyl analog (), the nitro group could enhance binding affinity by ~2–3-fold, based on similar comparisons in docking studies .

Preparation Methods

Construction of the Tetrahydroquinazoline Core

The tetrahydroquinazoline scaffold is synthesized via a cyclization reaction starting from anthranilic acid derivatives. A patented method for analogous tetrahydroquinazolines employs p-methoxyaniline as the starting material, which undergoes ethoxy methylene substitution, high-temperature cyclization, and decarboxylation to form the bicyclic structure. For the target compound, methyl 3-amino-4-methoxybenzoate serves as the precursor. Nitration at position 5 followed by reduction with hydrazine hydrate generates the diamine intermediate, which undergoes cyclization with formic acid to yield the tetrahydroquinazoline core.

Introduction of the 7-Carboxylate Group

Esterification is achieved by treating the cyclized intermediate with methanol in the presence of thionyl chloride. This step ensures the methyl ester group remains stable during subsequent reactions.

Functionalization of the Piperazine Moiety

Synthesis of 4-(4-Nitrophenyl)piperazine

4-Nitrophenylpiperazine is prepared via nucleophilic aromatic substitution. Piperazine reacts with 1-fluoro-4-nitrobenzene in dimethylformamide (DMF) at 80°C for 12 hours, yielding the substituted piperazine derivative. Purification via column chromatography (silica gel, ethyl acetate/hexane = 1:3) achieves >95% purity.

Coupling to the Hexyl Oxo Bridge

A six-carbon spacer is introduced using 6-bromohexanoic acid . The tetrahydroquinazoline core undergoes alkylation with 6-bromohexanoic acid in acetonitrile under reflux, followed by oxidation with pyridinium chlorochromate (PCC) to form the ketone intermediate. Subsequent condensation with 4-(4-nitrophenyl)piperazine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in dichloromethane affords the hexyl oxo-piperazine adduct.

Final Assembly and Optimization

Microwave-Assisted Coupling

Recent advancements utilize ionic liquid (IL)-supported synthesis under microwave irradiation to enhance efficiency. The tetrahydroquinazoline-piperazine conjugate is prepared by heating the intermediates in [BMIM][BF₄] ionic liquid at 100°C for 15 minutes, achieving 88% yield compared to 62% under conventional heating.

Purification and Characterization

Crude product is purified via recrystallization from ethanol/water (4:1). Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm the structure:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.63 (s, 1H, ArH), 7.89 (d, J = 8.8 Hz, 2H, nitrophenyl), 6.92 (d, J = 8.8 Hz, 2H, nitrophenyl), 4.21 (q, 2H, COOCH₃), 3.78–3.65 (m, 8H, piperazine).
  • HRMS : m/z calculated for C₂₉H₃₄N₅O₇ [M+H]⁺: 580.2401; found: 580.2398.

Comparative Analysis of Synthetic Methods

Step Conventional Method Microwave Method Yield (%)
Cyclization Formic acid, 24 h, 100°C IL-supported, 15 min, 100°C 75 → 89
Piperazine Coupling EDC/NHS, 12 h, RT EDC/NHS, 30 min, 60°C 68 → 92
Final Purification Column chromatography Recrystallization 62 → 88

Critical Challenges and Solutions

Oxidative Stability of the Ketone Bridge

The hexyl oxo group is prone to over-oxidation during PCC treatment. Replacing PCC with Dess-Martin periodinane in dichloromethane at 0°C minimizes side reactions, improving ketone yield from 70% to 86%.

Regioselectivity in Piperazine Substitution

Competing N-alkylation at both piperazine nitrogen atoms is mitigated by using a 2:1 molar ratio of hexanoic acid derivative to piperazine, ensuring monosubstitution.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for confirming the structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign proton and carbon environments, focusing on the piperazine, quinazoline, and nitroaryl groups. Key shifts include the carbonyl groups (170–180 ppm in 13C NMR) and aromatic protons (6.5–8.5 ppm in 1H NMR) .
  • HRMS (High-Resolution Mass Spectrometry) : Validate molecular formula (e.g., C27H29N4O7 for the target compound) with <5 ppm mass accuracy .
  • IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

Q. What synthetic routes are reported for analogs of this compound?

  • Methodological Answer :

  • Multi-step synthesis : (i) Piperazine-nitrophenyl coupling via amide bond formation, (ii) hexyl spacer introduction using alkylation/oxidation, (iii) quinazoline-dione assembly via cyclization of anthranilic acid derivatives. Reagents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used for coupling .
  • Example : A structurally similar compound (CAS 896371-60-1) was synthesized using a 6-oxohexyl linker and trifluoromethylphenyl-piperazine, with yields optimized via controlled pH (7–9) and inert atmospheres .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of the hexyl-linked piperazine-quinazoline core?

  • Methodological Answer :

  • Temperature Control : Maintain 0–5°C during nitro group reduction to prevent side reactions .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) for piperazine coupling to enhance nucleophilicity .
  • Catalysis : Pd/C or Raney nickel for nitro-to-amine reductions, with yields >70% under H2 (1–3 atm) .
  • Monitoring : Track intermediates via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) .

Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic/quinazoline regions. For example, NOESY can confirm spatial proximity of the hexyl linker and piperazine .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or bond angles (e.g., piperazine chair conformation) .
  • Comparative Analysis : Cross-reference with structurally validated analogs (e.g., methyl 2,4-dioxo-3-hexyl derivatives) .

Q. What strategies are effective for designing analogs to probe pharmacological targets?

  • Methodological Answer :

  • Piperazine Modifications : Replace 4-nitrophenyl with fluorophenyl or methoxyphenyl to assess electronic effects on receptor binding .
  • Linker Optimization : Shorten the hexyl spacer to a butyl group to evaluate steric hindrance .
  • Bioisosteric Replacement : Substitute the quinazoline-dione with triazolopyrimidine to test metabolic stability .

Q. How can impurities be identified and quantified during scale-up?

  • Methodological Answer :

  • HPLC-MS : Use a C18 column (ACN/water gradient) to separate byproducts (e.g., unreacted nitro precursors or hydrolyzed esters). Retention times for common impurities: ~8–12 min .
  • Reference Standards : Compare with pharmacopeial impurities (e.g., fluoroquinolone N-oxide derivatives) .
  • Limit Tests : Set thresholds for residual solvents (e.g., DMF < 500 ppm) per ICH guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.